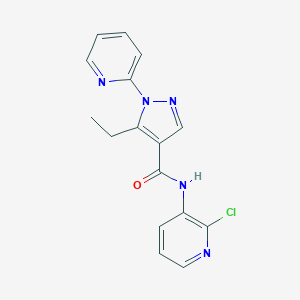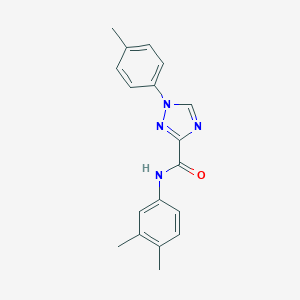
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is highly soluble in water and has a molecular weight of 308.4 g/mol. In
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act on the hypothalamus and pituitary gland to increase the secretion of growth hormone-releasing hormone (GHRH) and subsequently stimulate the release of growth hormone (GH). N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide may also act on the central nervous system to increase appetite and improve feed intake.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, including increasing the secretion of GHRH and GH, improving feed intake and growth performance in livestock, and enhancing the immune system. In addition, N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its ability to stimulate the release of GH, which can be useful in studying the effects of GH on various physiological processes. However, the use of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for the study of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as biotechnology and environmental science. In addition, the development of new analogs of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide with improved properties and reduced toxicity could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylaniline with 4-methylbenzoyl chloride, followed by cyclization with triethylorthoformate and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in high purity.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to increase feed intake and improve growth performance in livestock, such as pigs and chickens. In aquaculture, N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been used as a feeding stimulant to increase the appetite of fish and improve their growth rate. In medicine, N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been investigated for its potential use as an anti-inflammatory and anti-tumor agent.
Propiedades
Fórmula molecular |
C18H18N4O |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-12-4-8-16(9-5-12)22-11-19-17(21-22)18(23)20-15-7-6-13(2)14(3)10-15/h4-11H,1-3H3,(H,20,23) |
Clave InChI |
RKFRVEUVIMKRSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278812.png)
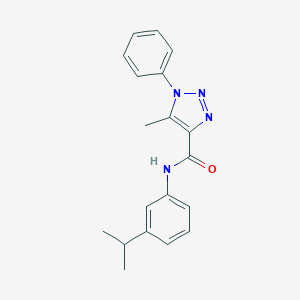
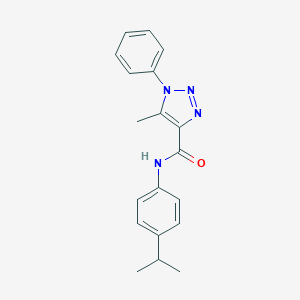
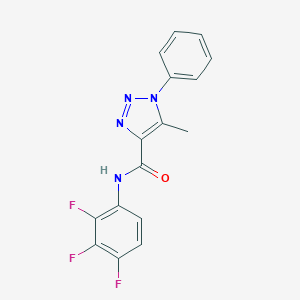
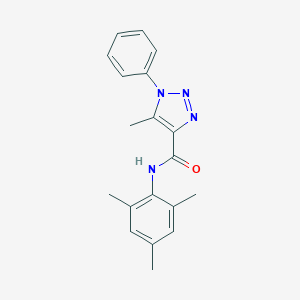
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)
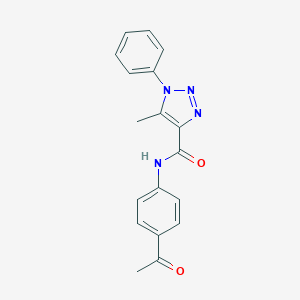
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)
